molecular formula C21H23N3O3 B11301030 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11301030
M. Wt: 365.4 g/mol
InChI Key: LXQQKUSPZDZMLO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route for this compound involves the introduction of an ethoxy group at the 2,3-dihydro-1,4-dioxino[2,3-f]benzimidazole scaffold.
    • Specific reaction conditions and industrial production methods are not explicitly mentioned in the available literature.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions for these reactions remain unspecified.
    • Major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • In scientific research, this compound has potential applications in:

        Medicinal Chemistry: As a PAR4 antagonist, it could be explored for cardiovascular disease treatment.

        Biology: Investigating platelet function and thrombosis.

        Industry: Developing safer options for arterial embolism treatment.

  • Mechanism of Action

    • The compound likely exerts its effects by blocking PAR4 activation.
    • Molecular targets and pathways involved need further investigation.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.

    Properties

    Molecular Formula

    C21H23N3O3

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-ethylphenyl)acetamide

    InChI

    InChI=1S/C21H23N3O3/c1-3-14-7-5-6-8-15(14)23-21(25)13-24-17-12-19-18(26-9-10-27-19)11-16(17)22-20(24)4-2/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25)

    InChI Key

    LXQQKUSPZDZMLO-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3N=C2CC)OCCO4

    Origin of Product

    United States

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